molecular formula C10H13N5O4S B194474 2-Thioadenosine CAS No. 43157-50-2

2-Thioadenosine

Cat. No. B194474
CAS RN: 43157-50-2
M. Wt: 299.31 g/mol
InChI Key: LTESOZAUMTUKQX-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioadenosine is a chemical compound with the molecular formula C10H13N5O4S and a molecular weight of 299.31 . It is also known by its IUPAC name, 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione .


Molecular Structure Analysis

2-Thioadenosine contains a total of 35 bonds, including 22 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . It also contains 1 primary amine (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

2-Thioadenosine monohydrate is a vital intermediate in the synthesis of cangrelor . The key step in this synthesis involves the transformation of oxidate adenosine into compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .


Physical And Chemical Properties Analysis

2-Thioadenosine has a melting point of >178°C (dec.) and a predicted boiling point of 544.5±60.0 °C . It has a predicted density of 2.18±0.1 g/cm3 . It is slightly soluble in aqueous base, DMSO, and methanol (when heated and sonicated) . It is a solid substance with a pale yellow to yellow color . Its pKa is predicted to be 8.37±0.40 .

Scientific Research Applications

Application in Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: 2-Thioadenosine monohydrate is a vital intermediate in the synthesis of cangrelor, a drug that controls platelet reactivity . This compound plays a critical role in the industrial-scale preparation process of cangrelor .
  • Methods of Application or Experimental Procedures: The synthesis of cangrelor from 2-Thioadenosine monohydrate involves oxidizing adenosine and then synthesizing compound 1 from intermediate 5 . Key synthesis parameters that influence the reaction, including reaction temperature and time, were discussed in the research .
  • . The study helps drug manufacturers further understand the formation process of impurities in the preparation of cangrelor .

Potential Application in ErbB-1 and ErbB-2 Inhibition

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: 2’-Thioadenosine is a selective and irreversible inhibitor of ErbB-1 and ErbB-2 . These proteins are members of the epidermal growth factor receptor (EGFR) family, which plays a critical role in cell growth and development . Therefore, inhibitors of these proteins could potentially be used in the treatment of certain types of cancer .
  • Results or Outcomes: The IC50 value for ErbB-2 is reported to be 45 µM . This suggests that 2’-Thioadenosine could potentially be a potent inhibitor of this protein .

Potential Application in JAK/STAT Signaling

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: 2’-Thioadenosine is suggested to have potential applications in the field of JAK/STAT signaling . The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors . Therefore, inhibitors of this pathway could potentially be used in the treatment of certain types of cancer .
  • Methods of Application or Experimental Procedures: The exact methods of application are not specified in the source .
  • Results or Outcomes: The outcomes of this potential application are not specified in the source .

Safety And Hazards

2-Thioadenosine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C and protected from light .

properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESOZAUMTUKQX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195735
Record name 2-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioadenosine

CAS RN

43157-50-2
Record name 2-Thioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thioadenosine
Reactant of Route 2
Reactant of Route 2
2-Thioadenosine
Reactant of Route 3
Reactant of Route 3
2-Thioadenosine
Reactant of Route 4
2-Thioadenosine
Reactant of Route 5
2-Thioadenosine
Reactant of Route 6
2-Thioadenosine

Citations

For This Compound
168
Citations
JH Marriott, M Mottahedeh, CB Reese - Carbohydrate research, 1992 - Elsevier
Synthesis of 2’-thioadenosine* … and nmr evidence indicated that the 2’-thioadenosine (lc) obtained was not detectably contaminated … Nmr data” (6 in ppm, J in Hz) for 2’-thioadenosine …
Number of citations: 25 www.sciencedirect.com
EM Acton, KJ Ryan, L Goodman - The Journal of Organic …, 1971 - ACS Publications
… 2'-Thioadenosine could not be obtained on deblocking. There was evidence for cleavage of … Alternatively, 2 '-S-methyl-2 '-thioadenosine was selected as the target compound for study …
Number of citations: 4 pubs.acs.org
K Kikugawa, H SUEHIRO, R YANASE… - Chemical and …, 1977 - jstage.jst.go.jp
… gave Nl-benzyloxy—2-thioadenosine (VII) which was readily … 180 in an autoclave gave a mixture of 2-thioadenosine (IX), 2-… at room temperature yielded 2-thioadenosine N—oxide (XVIII…
Number of citations: 64 www.jstage.jst.go.jp
K Kikugawa, H Suehiro, M Ichino - Journal of Medicinal Chemistry, 1973 - ACS Publications
… additional 2-thioadenosine derivatives were … not readily accessible routes for the synthesis of a variety of 2-thioadenosine derivatives. In procedures 1 and 2, a purine having a given …
Number of citations: 55 pubs.acs.org
A Hasan, T Hussain, SJ Mustafa… - Bioconjugate …, 1994 - ACS Publications
… Alkylation of 2-thioadenosine (1) with iodopentenylboronic acid followed by iododeboronation gave 2-((E)-l-iodo-l-penten-5-yl)thioadenosine (9). Compound 1 on treatment with 4-…
Number of citations: 9 pubs.acs.org
JJ Xiang, BB Jiang, WQ Sun, FL Zhang… - Pharmaceutical …, 2023 - thieme-connect.com
… Impurity 8: 2-Thioadenosine reacted with dimethyl sulfate and sodium hydroxide solution, … Impurity 9: Compound 9 was synthesized by reacting 2-thioadenosine with iodine using …
Number of citations: 0 www.thieme-connect.com
S Fujii, K Hamada, R Miura, S Uesugi… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal and molecular structure of 8, 2-S-cyclo-2'-thioadenylyl (3'-5')-8, 2'-S-cyclo-2'-thioadenosine (ASpAs) hvdrochloride, 2 (C20H22NIoOsPS2+. C1-).-5H20, has been determined …
Number of citations: 10 scripts.iucr.org
K Kikugawa, H Suehiro, M Ichino - Journal of Medicinal Chemistry, 1973 - ACS Publications
Aggregation of blood platelets or formation of platelet thrombi is of primary importance in arterial thrombogen-esis. 2 Adenosine 5'-diphosphate (ADP) is known to induce platelet …
Number of citations: 11 pubs.acs.org
R Johnson, CB Reese, PZ Zhang - Tetrahedron, 1995 - Elsevier
… of 2'-thioadenosine 5 was heated with sodium methoxide in methanol solution (see Scheme 1 and discussion below), no 2'-thioadenosine … -diastereoisomer 7 of 2'-thioadenosine 5 was …
Number of citations: 23 www.sciencedirect.com
B Fischer, JL Boyer, CHV Hoyle… - Journal of medicinal …, 1993 - ACS Publications
… A two-step synthesis (Figure 1) of those agonists consisted of alkylation of 2-thioadenosine (… compound 19, was obtained in three steps from 2-thioadenosine, 25a (Figure 2), which was …
Number of citations: 144 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.